molecular formula C17H33ClN2O6S B565797 N-Demethyl Lincomycin Hydrochloride CAS No. 14600-41-0

N-Demethyl Lincomycin Hydrochloride

货号: B565797
CAS 编号: 14600-41-0
分子量: 429.0 g/mol
InChI 键: CHKUTFKCSCMSCE-NLBLSBHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Demethyl Lincomycin Hydrochloride: is a derivative of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis. This compound is primarily known for its role in inhibiting bacterial protein synthesis, making it a valuable tool in the field of antibiotics .

准备方法

Synthetic Routes and Reaction Conditions: : N-Demethyl Lincomycin Hydrochloride is synthesized from 4-demethyllincomycin, which is obtained through the fermentation of Streptomyces lincolnensis. The synthetic process involves the demethylation of lincomycin, followed by the addition of hydrochloride to form the final compound .

Industrial Production Methods: : The industrial production of this compound typically involves large-scale fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including filtration, extraction, and crystallization, to isolate the desired compound .

化学反应分析

Types of Reactions: : N-Demethyl Lincomycin Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products:

科学研究应用

Pharmacokinetics

The pharmacokinetic profile of N-Demethyl Lincomycin Hydrochloride varies based on the route of administration:

  • Intravenous Administration : Peak plasma concentration (C_max) approximately 15.9 μg/mL after a 600 mg dose over two hours.
  • Intramuscular Injection : C_max about 11.6 μg/mL after one hour.
  • Metabolism : Primarily excreted unchanged, with urinary excretion ranging from 1.8% to 30.3% of the administered dose .

Antibacterial Efficacy

This compound demonstrates significant antibacterial activity against various strains, including:

CompoundTarget BacteriaActivity Level
N-Demethyl LincomycinStreptococcus pneumoniaeImproved activity compared to analogs
ClindamycinMacrolide-resistant pathogensMinimal activity

Research indicates that modifications to N-Demethyl Lincomycin can enhance its effectiveness against resistant strains, suggesting pathways for developing more effective derivatives.

Scientific Research Applications

This compound has a broad range of applications across various fields:

  • Chemistry : Utilized as an analytical standard for natural lincomycin and as an impurity in synthetic production.
  • Biology : Investigated for its role in inhibiting bacterial protein synthesis by targeting ribosomal proteins.
  • Medicine : Explored for its potential use as an antibiotic in treating serious bacterial infections.
  • Industry : Employed in pharmaceutical synthesis and as a reference standard in quality control processes .

In Vitro Studies

A study demonstrated that this compound significantly reduced bacterial growth rates in vitro. The minimum inhibitory concentration (MIC) values were notably lower than those for many other antibiotics tested.

Animal Models

In vivo experiments using murine models indicated that N-Demethyl Lincomycin effectively reduced bacterial load in infected tissues when administered at therapeutic doses. These findings support its potential utility in clinical settings for treating serious infections caused by resistant bacteria.

相似化合物的比较

Similar Compounds

Uniqueness: : this compound is unique due to its specific chemical structure, which allows it to inhibit bacterial protein synthesis effectively.

生物活性

N-Demethyl Lincomycin Hydrochloride (NDL) is a derivative of lincomycin, an antibiotic known for its efficacy against various bacterial infections. This article delves into the biological activity of NDL, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Target and Mode of Action

This compound primarily acts on the 50S subunit of the bacterial ribosome , inhibiting protein synthesis. It functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA, specifically binding to the 23S rRNA within the ribosomal subunit. This binding prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth .

Biochemical Pathways

The compound disrupts critical biochemical pathways involved in protein synthesis. By inhibiting ribosomal protein S12, NDL significantly impacts cellular functions such as cell signaling, gene expression, and metabolic processes. The inhibition of protein synthesis leads to a cessation of bacterial proliferation, making it a potent antibacterial agent.

Pharmacokinetics

Absorption and Distribution

NDL exhibits variable pharmacokinetics depending on the route of administration. For instance, intravenous administration results in a peak plasma concentration (C_max) of approximately 15.9 μg/mL after a 600 mg dose over two hours. In contrast, intramuscular injection yields a C_max of about 11.6 μg/mL after one hour .

Metabolism and Elimination

The metabolism of NDL is not extensively characterized; however, it is known that the primary metabolite recovered post-administration is unchanged lincomycin. Urinary excretion ranges from 1.8% to 30.3% of the administered dose, indicating that both renal and biliary pathways are involved in its elimination .

Antibacterial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus. The compound's effectiveness against resistant strains has been documented in several studies:

Compound Target Bacteria Activity Level
N-Demethyl LincomycinS. pneumoniae (erm gene)Improved activity compared to analogs
ClindamycinMacrolide-resistant pathogensMinimal activity

Studies indicate that certain modifications to the compound enhance its activity against resistant strains, suggesting potential pathways for developing more effective derivatives .

Case Studies

  • In Vitro Studies : A study evaluated the antibacterial effects of NDL against various bacterial strains in vitro, demonstrating a marked reduction in bacterial growth rates compared to untreated controls. The minimum inhibitory concentration (MIC) values were significantly lower than those for many other antibiotics tested.
  • Animal Models : In vivo experiments using murine models have shown that NDL effectively reduces bacterial load in infected tissues when administered at therapeutic doses. These findings suggest its potential utility in clinical settings for treating serious infections caused by resistant bacteria .

属性

CAS 编号

14600-41-0

分子式

C17H33ClN2O6S

分子量

429.0 g/mol

IUPAC 名称

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1

InChI 键

CHKUTFKCSCMSCE-NLBLSBHASA-N

SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

手性 SMILES

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl

规范 SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl

同义词

Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride;  Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride;  t

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。